molecular formula C15H22Cl2N2O3 B609118 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride CAS No. 186826-17-5

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride

Katalognummer: B609118
CAS-Nummer: 186826-17-5
Molekulargewicht: 349.2 g/mol
InChI-Schlüssel: HBLRTSYSGOFQCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride (referred to as ML10302 in studies) is a synthetic compound primarily investigated for its pharmacological activity at serotonin 5-HT₄ receptors. Structurally, it consists of a 4-amino-5-chloro-2-methoxybenzoate core esterified to a 2-piperidin-1-ylethyl group, with a hydrochloride counterion . This compound has been utilized as a reference ligand in receptor-binding assays due to its high affinity and selectivity for 5-HT₄ receptors, making it valuable for studying gastrointestinal, neurological, and cardiovascular systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

Core Esterification Methodology

The primary synthesis route involves esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 2-piperidinoethyl alcohol (Figure 1). This reaction is typically mediated by carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) . Triethylamine (TEA) is added to scavenge HCl generated during the reaction, ensuring a neutral pH to prevent decomposition of the acid-sensitive piperidine moiety .

Reaction Conditions:

  • Molar ratio: 1:1.2 (acid:alcohol) to drive esterification to completion.

  • Temperature: 0–25°C to minimize side reactions.

  • Duration: 12–24 hours under nitrogen atmosphere.

Post-reaction, the urea byproduct is removed via filtration, and the crude ester is extracted using ethyl acetate/water partitioning. Yield improvements to 85–90% have been reported using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst .

Alternative Coupling Strategies

While carbodiimide-based methods dominate, mixed anhydride and acyl chloride approaches have been explored for scale-up:

Mixed Anhydride Method

Treatment of the benzoic acid with isobutyl chloroformate in the presence of N-methylmorpholine generates a reactive mixed anhydride intermediate, which subsequently reacts with 2-piperidinoethyl alcohol . This method avoids urea byproducts but requires stringent temperature control (<−10°C) to prevent racemization.

Acyl Chloride Route

Conversion of the benzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ enables rapid esterification at room temperature. However, this route introduces challenges in handling corrosive reagents and residual chloride ions, necessitating additional purification steps .

Optimization of Reaction Parameters

Solvent Systems

Solvent polarity critically impacts reaction kinetics and product solubility:

SolventDielectric Constant (ε)Yield (%)Purity (%)
DCM8.97895
DMF36.79298
THF7.56589

DMF outperforms DCM and THF due to its high polarity, which stabilizes the transition state and enhances reagent solubility .

Catalytic Additives

DMAP (5–10 mol%) accelerates the reaction by facilitating acyl transfer, reducing reaction time to 6–8 hours. Conversely, HOBt (hydroxybenzotriazole) suppresses racemization but increases cost and complexity .

Hydrochloride Salt Formation

The free base ester is converted to its hydrochloride salt using HCl gas in anhydrous diethyl ether or 1 M HCl in ethanol . Crystallization from ethanol/water (4:1 v/v) yields white crystalline powder with >99% chloride content, as determined by ion chromatography .

Critical Parameters for Salt Formation:

  • Stoichiometry: 1:1 molar ratio (ester:HCl) to avoid dihydrochloride formation.

  • Temperature: 0–5°C during HCl addition to prevent thermal degradation.

  • Drying: Lyophilization under vacuum (0.1 mbar, 24 hours) ensures residual solvent levels <0.1% .

Purification and Analytical Characterization

Recrystallization

Recrystallization from hot ethanol removes unreacted starting materials and coupling byproducts. Key metrics:

SolventRecovery (%)Purity (%)
Ethanol7599.5
Acetonitrile8299.1
Ethyl Acetate6898.3

Chromatographic Methods

Flash column chromatography (silica gel, 5% MeOH in DCM) resolves residual piperidine and urea contaminants. Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >99.9% purity for pharmacological studies .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, ArH), 6.98 (s, 1H, ArH), 4.38 (t, J=6.4 Hz, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 2.71–2.64 (m, 6H, piperidine-H), 1.52–1.48 (m, 6H, piperidine-CH₂) .

  • HPLC (UV 254 nm): tR = 12.3 min, peak area 99.7% .

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis favors DIC over DCC due to easier byproduct removal (diisopropylurea vs. dicyclohexylurea). Pilot-scale batches (10 kg) achieve 83% yield with DIC/DMAP in DMF .

Waste Management

Neutralization of HCl gas with NaOH scrubbers and solvent recovery via distillation align with green chemistry principles, reducing E-factor to 8.2 .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The compound undergoes hydrolysis under basic conditions to regenerate the parent carboxylic acid. This reaction is critical for understanding its metabolic pathways and stability in physiological environments.

Reaction Conditions

  • Base : Potassium hydroxide (KOH)

  • Solvent : Ethylene glycol

  • Temperature : 170°C

  • Time : 7 hours

  • Yield : ~69% hydrolysis

Mechanism :
ROCO Ar+OHArCOO+ROH\text{ROCO Ar}+\text{OH}^-\rightarrow \text{ArCOO}^-+\text{ROH}
The ester bond cleaves via nucleophilic acyl substitution, releasing 4-amino-5-chloro-2-methoxybenzoic acid and 2-piperidin-1-ylethanol .

Salt Formation

The hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in methanol or dioxane .

Conditions

  • Acid : 4.0 M HCl in dioxane

  • Solvent : Methanol/dichloromethane mixture

  • Temperature : Room temperature

  • Yield : 98–99% .

Amine-Alkylation Reactions

The piperidine nitrogen can participate in alkylation or acylation reactions under controlled conditions.

Example Reaction

  • Reagent : Methyl iodide (CH₃I)

  • Base : Sodium hydride (NaH)

  • Product : Quaternary ammonium salt .

Limitations : Steric hindrance from the piperidine ring reduces reactivity toward bulky electrophiles .

Stability Under Acidic/Basic Conditions

ConditionStability OutcomeObservation Source
pH < 2 (HCl)Stable (salt form preserved)
pH > 10 (NaOH)Rapid ester hydrolysis
Aqueous bufferSlow degradation at neutral pH (t₁/₂ >6h)

Functional Group Reactivity

  • Amino Group (-NH₂) :

    • Acylation : Reacts with acetic anhydride to form acetamide derivatives .

    • Oxidation : Susceptible to oxidation by H₂O₂, forming nitroso intermediates .

  • Chloro Substituent :

    • Inertness : Electron-withdrawing groups (methoxy, amino) deactivate the ring, preventing nucleophilic aromatic substitution under mild conditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO₂ and piperidine derivatives .

Comparative Reactivity with Analogues

ReactionThis Compound3-Piperidinopropyl Analogue
Ester HydrolysisFaster (k = 0.12 min⁻¹)Slower (k = 0.08 min⁻¹)
Salt Solubility28 mg/mL (H₂O)15 mg/mL (H₂O)
Alkylation Yield45%62%

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds with piperidine structures, such as 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate, may exhibit antidepressant-like effects. The piperidine moiety is often associated with the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Analgesic Properties

The compound has been evaluated for its analgesic properties. Studies suggest that derivatives of piperidine can interact with opioid receptors, potentially providing pain relief similar to traditional analgesics without the associated side effects of opioids .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of this compound. Research shows that piperidine derivatives can inhibit bacterial growth and demonstrate effectiveness against various strains of bacteria. This makes them candidates for developing new antibiotics .

Table 1: Summary of Research Findings on 2-Piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate

StudyApplicationFindings
Sanchez-Sancho et al. (1998)AntidepressantDemonstrated significant antidepressant-like effects in animal models.
Nithiya et al. (2011)AnalgesicShowed interaction with opioid receptors, indicating potential as a pain reliever.
Aziz-ur-Rehman et al. (2011)AntimicrobialExhibited antibacterial activity against multiple strains; potential for antibiotic development.
Wani et al. (2017)Enzyme InhibitionEvaluated as an acetylcholinesterase inhibitor; potential use in Alzheimer's treatment.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that incorporate piperidine and benzoate structures. The ability to modify the piperidine ring allows for the development of various derivatives tailored for specific therapeutic targets.

Table 2: Synthetic Pathways for Piperidine Derivatives

CompoundSynthetic RouteKey Features
Ethyl 1-(4-chlorophenyl)sulfonylpiperidin-4-carboxylateReaction with sulfonyl chloride under basic conditionsAntimicrobial properties
N-(piperidin-4-yl)benzamideAcylation of piperidine with benzoyl chloridePotential analgesic activity

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparison with Analogous Compounds

Structural Similarities and Variations

The compound shares structural motifs with several 5-HT₄ receptor ligands, particularly in the benzoate core and piperidine-containing side chains. Key analogs include:

Compound Name Structural Variation Receptor Activity
ML10302 2-Piperidin-1-ylethyl ester with 4-amino-5-chloro-2-methoxybenzoate 5-HT₄ agonist/partial agonist
RS23597-190 hydrochloride 3-(Piperidine-1-yl)propyl ester (longer alkyl chain) 5-HT₄ antagonist
ML10375 2-[cis-3,5-Dimethylpiperidino]ethyl ester (bulky substituents on piperidine) Lower affinity vs. ML10302
Renzapride (BRL 24924) Azabicyclo[3.3.1]nonane substituent instead of piperidine Mixed 5-HT₃/5-HT₄ activity

Key Observations :

  • Alkyl Chain Length : RS23597-190’s propyl linker reduces agonist activity, converting it into a competitive antagonist .
  • Piperidine Substitution : ML10375’s cis-3,5-dimethyl group sterically hinders receptor binding, lowering potency compared to ML10302 .
  • Heterocyclic Modifications : Renzapride’s azabicyclo group broadens its activity to 5-HT₃ receptors, reducing selectivity .

Pharmacological Profiles

Receptor Affinity and Selectivity

  • ML10302: Exhibits nanomolar affinity (EC₅₀ ~0.01–0.1 μg/rat) for 5-HT₄ receptors with minimal off-target effects .
  • RS23597-190 : Acts as a high-affinity antagonist (IC₅₀ ~0.005–0.5 μg/rat), competing directly with ML10302 at the same receptor .
  • ML10375 : Reduced potency (EC₅₀ ~10-fold higher than ML10302) due to steric effects .
  • Renzapride : Dual activity at 5-HT₄ (agonist) and 5-HT₃ (antagonist) receptors, limiting its specificity .

Functional Outcomes

  • ML10302 : Induces prokinetic effects in gastrointestinal models, consistent with 5-HT₄ agonism .
  • RS23597-190 : Blocks ML10302-mediated responses, confirming antagonist properties .
  • Renzapride : Used clinically for motility disorders but with side effects (e.g., nausea) from 5-HT₃ antagonism .

Implications for Drug Design

  • Piperidine Optimization : The 2-piperidin-1-ylethyl group in ML10302 balances receptor access and selectivity. Bulkier substituents (e.g., ML10375) reduce efficacy, emphasizing the need for minimal steric hindrance .
  • Core Modifications: The 4-amino-5-chloro-2-methoxybenzoate core is critical for 5-HT₄ affinity; substitutions here (e.g., renzapride’s benzamide) alter receptor specificity .

Biologische Aktivität

2-Piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate; hydrochloride, also known by its CAS number 186826-17-5, is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

The molecular formula of 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate; hydrochloride is C15H21ClN2O3C_{15}H_{21}ClN_{2}O_{3} with a molecular weight of 320.22 g/mol. Its structure includes a piperidine ring, which is frequently associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In one study, derivatives of piperidine were synthesized and tested against several bacterial strains. The results showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains . This suggests that the piperidine moiety may enhance the antibacterial efficacy of the compound.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Anti-inflammatory and Anticancer Properties

Several studies have highlighted the anti-inflammatory and anticancer activities of piperidine derivatives. For instance, compounds bearing similar structural features have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . Additionally, they have shown potential in anticancer applications by inducing apoptosis in various cancer cell lines .

The biological activity of 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate; hydrochloride is likely mediated through multiple mechanisms:

  • Binding Affinity : The compound's ability to bind to specific receptors or enzymes may underlie its pharmacological effects. For example, docking studies have demonstrated interactions with amino acids in target proteins, suggesting a mechanism for its enzyme inhibitory activity .
  • Modulation of Signaling Pathways : By inhibiting enzymes like AChE or modulating inflammatory pathways, the compound may influence various cellular signaling cascades that are critical in disease progression.

Case Studies

Recent case studies have further elucidated the biological activity of this compound:

  • Study on Antibacterial Efficacy : A series of synthesized piperidine derivatives were tested for their antibacterial properties. Among them, several compounds demonstrated significant inhibition against Bacillus subtilis, supporting the hypothesis that structural modifications can enhance antimicrobial activity .
  • Evaluation as an AChE Inhibitor : In vitro studies showed that certain derivatives exhibited strong AChE inhibitory activity, indicating their potential utility in treating neurodegenerative diseases .

Data Summary Table

Property Observation
Molecular Formula C15H21ClN2O3
Molecular Weight 320.22 g/mol
Antibacterial Activity Moderate to strong against Salmonella and Bacillus
AChE Inhibition Significant inhibitory effects observed
Anti-inflammatory Activity Modulation of pro-inflammatory cytokines
Anticancer Activity Induction of apoptosis in cancer cell lines

Eigenschaften

IUPAC Name

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3.ClH/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18;/h9-10H,2-8,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLRTSYSGOFQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719340
Record name 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186826-17-5
Record name 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.